Cas no 2172561-95-2 (tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate)

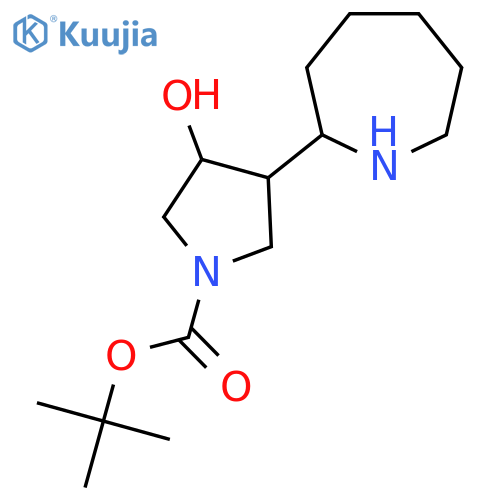

2172561-95-2 structure

商品名:tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate

- 2172561-95-2

- EN300-1624353

-

- インチ: 1S/C15H28N2O3/c1-15(2,3)20-14(19)17-9-11(13(18)10-17)12-7-5-4-6-8-16-12/h11-13,16,18H,4-10H2,1-3H3

- InChIKey: DUVZPDOABLYYDV-UHFFFAOYSA-N

- ほほえんだ: OC1CN(C(=O)OC(C)(C)C)CC1C1CCCCCN1

計算された属性

- せいみつぶんしりょう: 284.20999276g/mol

- どういたいしつりょう: 284.20999276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 61.8Ų

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1624353-0.5g |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 0.5g |

$1262.0 | 2023-06-04 | ||

| Enamine | EN300-1624353-250mg |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 250mg |

$840.0 | 2023-09-22 | ||

| Enamine | EN300-1624353-10.0g |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 10g |

$5652.0 | 2023-06-04 | ||

| Enamine | EN300-1624353-5.0g |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 5g |

$3812.0 | 2023-06-04 | ||

| Enamine | EN300-1624353-1.0g |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 1g |

$1315.0 | 2023-06-04 | ||

| Enamine | EN300-1624353-10000mg |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 10000mg |

$3929.0 | 2023-09-22 | ||

| Enamine | EN300-1624353-50mg |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 50mg |

$768.0 | 2023-09-22 | ||

| Enamine | EN300-1624353-100mg |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 100mg |

$804.0 | 2023-09-22 | ||

| Enamine | EN300-1624353-5000mg |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 5000mg |

$2650.0 | 2023-09-22 | ||

| Enamine | EN300-1624353-2.5g |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2172561-95-2 | 2.5g |

$2576.0 | 2023-06-04 |

tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

2172561-95-2 (tert-butyl 3-(azepan-2-yl)-4-hydroxypyrrolidine-1-carboxylate) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量